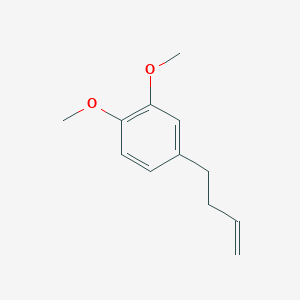

4-(3,4-Dimethoxyphenyl)-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enyl-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELZJYVGMOUCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on 4-(3,4-Dimethoxyphenyl)-1-butene and Its Isomer

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial searches for the chemical properties and biological activities of 4-(3,4-Dimethoxyphenyl)-1-butene yielded limited specific data. However, a significant body of research exists for its structural isomer, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol . This technical guide will provide a comprehensive overview of the available data on this well-studied analogue, which is of considerable interest in pharmacological research, particularly in the area of melanogenesis.

Core Chemical Properties of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol, also known by its CAS number 69768-97-4, is a naturally occurring phenolic compound.[1][2][3] It has been isolated from plant sources such as Orophea yunnanensis.[1] The compound is typically described as an oil or a pale yellow oily liquid.[1][4]

Table 1: Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃[2][3] |

| Molecular Weight | 208.25 g/mol [2] |

| CAS Number | 69768-97-4[1][2][3] |

| Appearance | Oil / Pale yellow oily liquid[1][4] |

| Purity | >97%[] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4][] |

| Storage Conditions | 2-8°C[] |

| XLogP3 | 1.7[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 3[2] |

| Rotatable Bond Count | 5[2] |

| Exact Mass | 208.109944368 Da[2] |

| Topological Polar Surface Area | 38.7 Ų[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for this compound are available in scientific databases.[2]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data have been reported.[2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra have been documented.[2]

Experimental Protocols: Synthesis

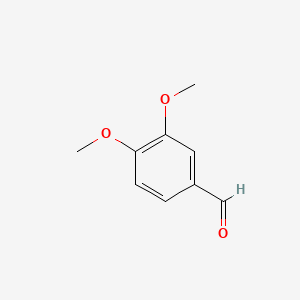

A prevalent method for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol commences with 3,4-dimethoxybenzaldehyde as the starting material.[]

Protocol Overview:

-

Reduction of the Aldehyde: The aldehyde functionality of 3,4-dimethoxybenzaldehyde is reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[]

-

Carbon Chain Extension and Olefination: The subsequent step involves the introduction of the butenyl side chain and the formation of the double bond. This is commonly accomplished through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where the alcohol is reacted with an appropriate phosphonium ylide or phosphonate ester.[]

-

Purification: The final product is purified from the reaction mixture using standard laboratory techniques such as column chromatography or crystallization to yield pure 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.[]

Biological Activity and Signaling Pathways

Research has indicated that 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol possesses biological activity, specifically in the enhancement of melanogenesis.[3] This property makes it a molecule of interest for potential therapeutic applications in conditions related to hypopigmentation.[3]

Mechanism of Action in Melanogenesis

The compound has been demonstrated to promote the synthesis of melanin.[3] A key aspect of this activity is the upregulation of tyrosinase, a critical enzyme in the melanin production pathway.[3]

Signaling Cascade

The pro-melanogenic effects of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol are reported to be mediated through the Upstream Stimulating Factor-1 (USF1) dependent pathway.[3]

References

- 1. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | 69768-97-4 | Benchchem [benchchem.com]

- 2. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. theclinivex.com [theclinivex.com]

A Comprehensive Technical Guide to (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a phenylbutanoid of significant interest in biomedical research and drug development. While the initial query specified 4-(3,4-Dimethoxyphenyl)-1-butene, the preponderance of scientific literature and chemical databases points to the biologically active and commercially available compound being (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol. This guide will focus on this latter compound, detailing its chemical properties, biological activities, and the experimental protocols utilized in its study.

Chemical Identification and Properties

(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, also known by the synonym DMPB, is a natural product isolated from plants of the Zingiberaceae family, such as Zingiber cassumunar and Zingiber montanum.[1][2] It has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, and particularly its melanogenesis-enhancing properties.[3]

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| IUPAC Name | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol[1][] |

| CAS Number | 69768-97-4[1][2][3][][5][6] |

| Molecular Formula | C₁₂H₁₆O₃[1][2][3][][5][6] |

| Molecular Weight | 208.25 g/mol [1][2][3] |

| Appearance | Pale yellow oily liquid or oil[3][][6] |

| Purity | >97% or >=98%[][5][6] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |

| Storage | 2-8°C[][6] |

Biological Activity: Melanogenesis

A primary area of research for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol is its role in melanogenesis, the process of melanin synthesis. Studies have shown that this compound can enhance melanin production in B16F10 melanoma cells and human primary melanocytes.[5] This has led to its investigation as a potential therapeutic agent for hypopigmentation disorders.[3][5] The proposed mechanism of action involves the activation of the ERK and p38 signaling pathways, leading to an increase in the levels of tyrosinase, a key enzyme in melanin synthesis.[5]

Signaling Pathway in Melanogenesis

The following diagram illustrates the proposed signaling pathway by which (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol enhances melanin synthesis.

Caption: Proposed signaling cascade for DMPB-induced melanogenesis.

Experimental Protocols

The following are summaries of experimental protocols that have been used to investigate the effects of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol.

1. Cell Culture and Treatment:

-

Cell Lines: B16F10 melanoma cells and human primary melanocytes are commonly used.[5]

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for specific time periods to assess its effects.

2. Melanin Content Assay:

-

Principle: This assay quantifies the amount of melanin produced by the cultured cells.

-

Procedure:

-

After treatment with the compound, cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellet is solubilized in a solution of NaOH and heated to dissolve the melanin.

-

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 475 nm) using a spectrophotometer.

-

The melanin content is normalized to the total protein content of the cell lysate.

-

3. Western Blot Analysis for Signaling Proteins:

-

Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK and p38, to determine the activation state of these signaling pathways.

-

Procedure:

-

Cell lysates are prepared from treated and untreated cells.

-

Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-ERK, anti-phospho-p38).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the melanogenic effects of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Caption: Workflow for studying the effects of DMPB on melanogenesis.

Conclusion

(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol is a promising natural compound with well-documented effects on melanogenesis. Its ability to upregulate melanin synthesis through the activation of the ERK and p38 signaling pathways presents a potential therapeutic avenue for treating hypopigmentation disorders. The experimental protocols and workflows detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacological potential of this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.

References

- 1. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | 69768-97-4 | Benchchem [benchchem.com]

- 5. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. 4-(3ï¼4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | ChemNorm [chem-norm.com]

An In-depth Technical Guide on 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol, a compound often associated with the synonym (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and the acronym DMPB. While the initial query referenced 4-(3,4-Dimethoxyphenyl)-1-butene, the predominant body of scientific literature points to the -3-en-1-ol isomer as the compound of significant research interest, particularly for its effects on melanogenesis. This document details its chemical properties, synthesis protocols, and its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol is a phenylbutanoid naturally found in plants such as Zingiber cassumunar and Orophea yunnanensis.[1] Its structure is characterized by a 3,4-dimethoxyphenyl group attached to a butenol chain.

Table 1: Chemical and Physical Properties of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[2] |

| Molecular Weight | 208.25 g/mol | PubChem[2] |

| CAS Number | 69768-97-4 | PubChem[2] |

| IUPAC Name | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | PubChem[2] |

| Appearance | Pale yellow oily liquid | Benchchem[1] |

| Purity | ≥98% | ScreenLib[3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[4] |

Experimental Protocols: Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol can be achieved through several chemical routes, typically starting from 3,4-dimethoxybenzaldehyde.

Protocol 1: Synthesis via Aldehyde Reduction and Olefination

This widely used method involves a three-step process:

-

Reduction of the Aldehyde: 3,4-dimethoxybenzaldehyde is reduced to 3,4-dimethoxybenzyl alcohol. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a solvent such as ethanol or tetrahydrofuran (THF).[]

-

Hydroxyl Group Protection: To prevent unwanted side reactions in the subsequent steps, the hydroxyl group of the alcohol is protected, often through acetylation or benzoylation.[1]

-

Olefination and Deprotection: A Wittig or Horner-Wadsworth-Emmons reaction is then employed to introduce the double bond. This involves reacting the protected intermediate with a suitable phosphonium ylide or phosphonate ester.[] The final step is the deprotection of the hydroxyl group to yield 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.

Protocol 2: Vanillin-Based Synthesis

An alternative and cost-effective approach begins with vanillin:

-

Methylation: The hydroxyl group of vanillin is methylated using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) to form 3,4-dimethoxybenzaldehyde (veratraldehyde).[1]

-

Reduction: The resulting veratraldehyde is then reduced to 3,4-dimethoxybenzyl alcohol using NaBH₄.[1]

-

Bromination and Grignard Reaction: The alcohol is converted to 3,4-dimethoxybenzyl bromide using a reagent like boron tribromide (BBr₃). A subsequent Grignard reaction with allyl magnesium bromide leads to the formation of the target compound.[1]

Biological Activity and Signaling Pathways

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol has demonstrated notable biological activities, including anti-inflammatory and antibacterial properties.[1] A significant area of research is its ability to enhance melanogenesis, the process of melanin production.

The compound has been shown to increase melanin synthesis in B16F10 melanoma cells and human primary melanocytes.[4] This effect is mediated through the activation of specific signaling pathways.

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol enhances melanogenesis by activating the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4] This activation leads to an increase in the expression of tyrosinase, a key enzyme in melanin production.[4]

Interestingly, while activating the MAPK pathway, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol does not alter the levels of microphthalmia-associated transcription factor (MITF), a primary regulator of melanogenesis. Instead, it increases the levels and promotes the nuclear localization of Upstream Stimulating Factor-1 (USF1).[1][4] Knockdown of USF1 has been shown to diminish the melanin-promoting effects of the compound, indicating that USF1 is a critical downstream effector in this pathway.[4]

The following diagram outlines a typical experimental workflow to assess the melanogenic effects of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.

References

- 1. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | 69768-97-4 | Benchchem [benchchem.com]

- 2. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS 69768-97-4 | ScreenLib [screenlib.com]

- 4. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | Manufacturer ChemFaces [chemfaces.com]

Spectroscopic Characterization of 4-(3,4-Dimethoxyphenyl)-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of 4-(3,4-dimethoxyphenyl)-1-butene. Due to the limited availability of published experimental data for this specific compound in public scientific databases, this document focuses on the standardized methodologies for acquiring and interpreting the necessary spectroscopic information. The provided protocols are designed to enable researchers to generate high-quality data for this and similar molecules.

Data Presentation

While extensive searches of chemical databases and scientific literature did not yield experimentally-derived spectroscopic data for this compound, the following tables are structured for the presentation of such data once acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data not available |

Predicted Spectroscopic Features

Based on the chemical structure of this compound, the following spectral features are anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the dimethoxyphenyl ring, the vinyl protons of the butene group, the allylic and benzylic methylene protons, and the methoxy group protons.

-

¹³C NMR: Resonances for the aromatic carbons, the olefinic carbons of the double bond, the aliphatic carbons of the butyl chain, and the methoxy carbons.

-

IR: Characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the alkene and the aromatic ring, and C-O stretching of the ether groups.

-

MS: A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₂), and fragmentation patterns resulting from the loss of fragments such as the butyl chain or methoxy groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment and results in a spectrum where each unique carbon atom appears as a singlet.

-

A larger number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid IR cell.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Natural Occurrence of 4-(3,4-Dimethoxyphenyl)-1-butene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activities of 4-(3,4-dimethoxyphenyl)-1-butene derivatives. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Natural Occurrence and Quantitative Data

This compound derivatives are a class of phenylbutanoids found in various plant species. The most well-documented of these is (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, commonly referred to as Compound D, which has been predominantly isolated from the rhizomes of Zingiber cassumunar Roxb. and Orophea yunnanensis.[1][2] Other naturally occurring derivatives include (E)-4-(3,4-dimethoxyphenyl)but-3-enyl acetate and (E)-(3,4-dimethoxyphenyl)butadiene (DMPBD).[3]

The concentration of these compounds can vary depending on the geographical location and genetic variety of the plant.[1] Below is a summary of the quantitative analysis of these derivatives in Zingiber cassumunar rhizomes from various studies.

| Compound | Plant Source | Plant Part | Percentage Content (% w/w of dry powdered rhizomes) | Reference |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (Compound D) | Zingiber cassumunar | Rhizome | 0.400 ± 0.001 to 1.642 ± 0.005 | [4] |

| (E)-4-(3,4-dimethoxyphenyl)butadiene (DMPBD) | Zingiber cassumunar (four varieties) | Rhizome | 0.90 ± 0.01 to 1.61 ± 0.05 | [5] |

| Total Phenylbutanoids in Phenylbutanoid-Rich Extract (PZE) | Zingiber cassumunar | Rhizome | Up to 48.3 | [6] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound derivatives from plant materials.

2.1. Extraction

A common method for extracting these compounds from dried plant material involves solvent extraction.

-

Microwave-Assisted Extraction (for phenylbutenoid-rich extract):

-

Solvent Extraction (for general analysis):

-

Dried and powdered rhizomes of Zingiber cassumunar are macerated with a suitable organic solvent.[7] Hexane has been identified as a highly appropriate solvent for maximizing phenylbutanoid content.[6] Ethanol is also commonly used.[7][8]

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[8]

-

2.2. Isolation

The isolation of individual this compound derivatives from the crude extract is typically achieved through chromatographic techniques.

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.[2][8]

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a hexane-ethyl acetate gradient.[2][8]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

Fractions containing the desired compound are pooled, and the solvent is evaporated to yield the isolated derivative. Further purification may be necessary using repeated column chromatography.[8]

-

2.3. Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the primary methods for the quantitative analysis of these derivatives.

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array detector.

-

Column: A reversed-phase C18 column is typically used.[4][6]

-

Mobile Phase: A gradient elution is often employed. One successful method uses a gradient of 2% acetic acid in deionized water and methanol.[8] Another method utilizes a mixture of 0.5% aqueous trifluoroacetic acid and acetonitrile.[4]

-

Detection: The compounds are detected by monitoring the UV absorbance at a specific wavelength.

-

Quantification: The concentration of the compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of the pure compound.[4][8] The validation of the HPLC method should include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][7]

-

-

High-Performance Thin-Layer Chromatography (HPTLC):

-

Stationary Phase: HPTLC plates pre-coated with silica gel.

-

Mobile Phase: A suitable solvent system is used for development.

-

Detection: The plates are visualized under UV light, and the spots are quantified using a densitometer.

-

Quantification: Similar to HPLC, quantification is based on a calibration curve prepared from known concentrations of the standard compound. The method should be validated according to ICH guidelines for linearity, precision, accuracy, LOD, and LOQ.[1]

-

Signaling Pathways and Logical Relationships

3.1. Biosynthetic Pathway

This compound derivatives are synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of phenolic compounds.

Caption: Biosynthetic pathway of this compound derivatives.

3.2. Anti-Inflammatory Signaling Pathway

(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and related phenylbutenoids have demonstrated significant anti-inflammatory properties.[3] Their mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB, Akt/MAPK, and the reduction of pro-inflammatory mediators.[3]

Caption: Anti-inflammatory signaling pathway of this compound derivatives.

3.3. Melanogenesis Signaling Pathway

(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol has also been shown to increase melanogenesis.[1] This effect is mediated through the activation of the ERK and p38 MAPK signaling pathways.

Caption: Melanogenesis signaling pathway of (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol.

References

- 1. High-performance thin-layer chromatography analysis of (E)-4-(3ʹ,4ʹ-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation | Tangyuenyongwatana | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Thin-layer chromatography-densitometry analysis of dimethoxyphenylbutadiene content in Zingiber cassumunar rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. METHOD VALIDATION OF (E)-4-(3', 4'-DIMETHOXYPHENYL)-BUT-3-EN-1-OL IN ZINGIBER CASSUMUNAR ROXB. WITH DIFFERENT EXTRACTION TECHNIQUES | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Veratrole Derivatives as Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of veratrole (1,2-dimethoxybenzene) derivatives, which are crucial precursors in the pharmaceutical and fine chemical industries. Veratrole's electron-rich aromatic ring makes it a versatile starting material for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This document details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates the biological context of these derivatives by visualizing their interaction with significant signaling pathways.

Core Synthetic Methodologies and Experimental Protocols

The functionalization of veratrole is primarily achieved through electrophilic aromatic substitution reactions. The two methoxy groups activate the ring, directing incoming electrophiles to the ortho and para positions. Key transformations include Friedel-Crafts acylation and Vilsmeier-Haack formylation, which are instrumental in producing valuable intermediates like acetoveratrone and veratraldehyde.

Friedel-Crafts Acylation of Veratrole

Friedel-Crafts acylation introduces an acyl group onto the veratrole ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. This reaction is a cornerstone for the synthesis of aromatic ketones, which are important precursors for various pharmaceuticals.[1][2] The presence of two methoxy groups in veratrole enhances its reactivity towards electrophilic substitution compared to anisole.[3]

Experimental Protocol: Synthesis of 3,4-Dimethoxyacetophenone (Acetoveratrone)

This protocol is adapted from studies on Friedel-Crafts acylation of veratrole using solid acid catalysts and acetic anhydride.[2][3]

-

Materials: Veratrole (10 mmol), acetic anhydride (15 mmol), solid acid catalyst (e.g., nanocrystalline ZSM-5, 0.25 g).[2][3]

-

Apparatus: A 50 ml two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, placed in an oil bath.[3]

-

Procedure:

-

To the round-bottomed flask, add veratrole, acetic anhydride, and the solid acid catalyst.[3]

-

The mixture is stirred and heated to 130°C for 5 hours.[3]

-

The progress of the reaction is monitored by Gas Chromatography (GC).[3]

-

Upon completion, the catalyst is separated by decantation.[3]

-

The resulting mixture is then distilled to isolate the product, 3,4-dimethoxyacetophenone.[3]

-

-

Work-up and Analysis: The crude product can be further purified by recrystallization or column chromatography. The structure and purity should be confirmed using spectroscopic methods such as IR, ¹H NMR, and GC-MS.[1][4]

Vilsmeier-Haack Formylation of Veratrole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like veratrole to produce aldehydes, such as veratraldehyde.[5][6] The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[1][3]

Experimental Protocol: Synthesis of Veratraldehyde

This protocol is based on a common industrial synthesis method for veratraldehyde.[7][8]

-

Materials: Veratrole (100-120 parts by weight), 1,2-dichloroethane (300-400 parts), phosphorus oxychloride (200-240 parts), N,N-dimethylformamide (95-115 parts).[7]

-

Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Procedure:

-

In the reaction vessel, dry 1,2-dichloroethane is charged, followed by the addition of phosphorus oxychloride with stirring.[7]

-

The temperature is lowered to below 15°C, and N,N-dimethylformamide is added dropwise, maintaining the temperature at 18°C.[7]

-

The reaction mixture is then heated to 65°C ± 2°C and maintained for 5 hours.[7]

-

The temperature is subsequently lowered to 45°C ± 2°C, and veratrole is added.[7]

-

The mixture is slowly heated to reflux and the reaction is continued for approximately 24 hours, monitoring the veratrole content until it is below 1.5%.[7]

-

-

Work-up and Purification:

Quantitative Data on Veratrole Derivative Synthesis

The efficiency of synthesizing veratrole derivatives is highly dependent on the chosen methodology and reaction conditions. The following tables summarize quantitative data from various synthetic routes.

Table 1: Synthesis of Veratraldehyde from Veratrole

| Method | Acylating/Formylating Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| Vilsmeier-Haack | N,N-Dimethylformamide | Phosphorus oxychloride | 1,2-Dichloroethane | Reflux, 24h | >92% | [7][8] |

| Friedel-Crafts | Oxoethanoic acid, HCl | Lewis Acid | - | 70°C, 8h | Not specified | [5] |

| Methylation of Vanillin | Methyl sulfate | Potassium hydroxide | Water | - | 92-95% | [9] |

Table 2: Friedel-Crafts Acylation of Veratrole

| Acylating Agent | Catalyst | Reaction Conditions | Product | Conversion (%) | Selectivity (%) | Reference(s) |

| Acetic anhydride | Nanocrystalline ZSM-5 | 130°C, 5h | 3,4-Dimethoxyacetophenone | High | High | [2][3] |

| 4-Chlorobenzoyl chloride | 0.1TiO₂-SnOₓ | - | 4-Chloro-3',4'-dimethoxybenzophenone | 74% | 97% | [4] |

| Benzoic anhydride | Cs-DTP/K-10 | 90°C, 2h (solvent-free) | 3,4-Dimethoxybenzophenone | 89.3% | 100% | [4] |

Biological Significance and Signaling Pathways

Veratrole derivatives are precursors to a number of biologically active molecules. Understanding their mechanism of action is crucial for drug development. Below are visualizations of key signaling pathways affected by veratrole-derived compounds.

Inhibition of NADPH Oxidase by Apocynin Derivatives

Apocynin (4'-hydroxy-3'-methoxyacetophenone), a derivative of veratrole, and its dimer, diapocynin, are well-known inhibitors of NADPH oxidase (NOX).[7][10] This enzyme complex is a major source of reactive oxygen species (ROS) in inflammatory and neurodegenerative diseases.[9][11] Apocynin is believed to act as a prodrug, being oxidized to diapocynin, which then prevents the assembly of the active NOX complex by inhibiting the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound components.[7]

Caption: Inhibition of NADPH Oxidase by Apocynin.

Inhibition of VEGFR-2 Signaling Pathway

Certain pyrrolo[2,1-f][7][9][11]triazine derivatives, which can be synthesized from veratrole-based precursors, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[12][13] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][14] By inhibiting the autophosphorylation of VEGFR-2, these compounds can block downstream signaling cascades, thereby preventing endothelial cell proliferation, migration, and survival.[15][16]

Caption: Inhibition of VEGFR-2 Signaling by Veratrole Derivatives.

This guide highlights the synthetic versatility of veratrole and its derivatives as precursors for developing new chemical entities with significant therapeutic potential. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in optimizing synthetic routes, while the signaling pathway diagrams provide a clear rationale for the development of targeted therapies.

References

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

Potential biological activity of dimethoxyphenyl compounds

An In-depth Technical Guide to the Biological Activities of Dimethoxyphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by compounds containing the dimethoxyphenyl moiety. This structural feature is prevalent in numerous natural and synthetic molecules, conferring a range of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and development efforts in medicinal chemistry and drug discovery.

Anti-inflammatory Activity

Dimethoxyphenyl compounds have demonstrated significant potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key enzymes and signaling pathways integral to the inflammatory cascade.

A notable example is (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) , isolated from Zingiber cassumunar Roxb. Studies have shown that DMPBD possesses potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways[1].

Quantitative Data: Anti-inflammatory Activity

| Compound | Model / Assay | Target / Inducer | IC50 / Potency | Reference |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | EPP-induced rat ear edema | Ethyl phenylpropiolate | 21 nmol/ear | [1] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced rat ear edema | Arachidonic Acid | 60 nmol/ear | [1] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | TPA-induced rat ear edema | 12-O-tetradecanoylphorbol 13-acetate | 660 pmol/ear | [1] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Collagen-induced platelet aggregation | Collagen | 0.35 mM | [1] |

| 7,4'-dimethoxy flavone | Carrageenan-induced rat paw edema | Carrageenan | 52.4% inhibition (max) | [2] |

| Dimethoxy flavones | In vitro cytokine inhibition | TNF-α, IL-1β | Concentration-dependent | [2] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

-

Treatment: The test compounds (e.g., dimethoxy flavones) or a standard drug are administered orally or intraperitoneally prior to the carrageenan injection.

-

Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group[2].

In Vitro Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Procedure: The test compound is pre-incubated with the enzyme. The reaction is initiated by adding arachidonic acid.

-

Detection: The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured, often using an enzyme immunoassay (EIA) kit.

-

Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated[2].

Signaling Pathway Visualization

Caption: DMPBD anti-inflammatory mechanism via COX/LOX inhibition.

Anticancer Activity

The dimethoxyphenyl scaffold is a key pharmacophore in many anticancer agents. These compounds exert their effects through various mechanisms, including cytotoxicity, cell cycle arrest, apoptosis induction, and inhibition of crucial cellular targets like tubulin.

Quantitative Data: In Vitro Cytotoxicity

| Compound Class / Name | Cell Line | Cancer Type | IC50 / GI50 | Reference |

| Imidazo[1,2-a]pyridine analogues | A549, HeLa, B16F10 | Lung, Cervical, Melanoma | 2.0 - 20.0 µM | [3] |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 | Lung | 0.15 ± 0.01 µM | [4] |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 | Colon | 3.68 ± 0.59 µM | [4] |

| Dichlorinated 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (12) | A549 | Lung | 1.5 µg/mL | [5] |

| N-phenyl triazinone derivative (9) | HepG2 | Hepatocellular Carcinoma | 1.38 µM | [6] |

| N-pyridoyl triazinone derivative (10) | HepG2 | Hepatocellular Carcinoma | 2.52 µM | [6] |

| N-phenylthiazolyl triazinone derivative (11) | HepG2 | Hepatocellular Carcinoma | 3.21 µM | [6] |

| Chalcone-benzimidazolium salt (7f) | HL-60 | Promyelocytic Leukemia | 8.0-fold lower than Cisplatin | [7] |

| Chalcone-benzimidazolium salt (7f) | MCF-7 | Breast | 11.1-fold lower than Cisplatin | [7] |

| Chalcone-benzimidazolium salt (7f) | SW-480 | Colon | 5.8-fold lower than Cisplatin | [7] |

Experimental Protocols

MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[4].

Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the effect of a compound on the cell cycle distribution.

-

Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

-

Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in a particular phase suggests cell cycle arrest[6].

Workflow Visualization

Caption: Workflow for anticancer drug discovery with dimethoxyphenyls.

Antimicrobial Activity

Certain dimethoxyphenyl derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. These compounds often feature heterocyclic scaffolds, which, in combination with the dimethoxyphenyl group, contribute to their antimicrobial efficacy.

Quantitative Data: Antimicrobial Activity

| Compound Class / Name | Organism | Type | MIC (µg/mL) | Reference |

| Triazolo-thiadiazine derivatives (7a, 7b, 7i) | S. aureus, B. cereus, E. coli, P. aeruginosa | Bacteria | 1.56 - 100 | [8] |

| Triazolo-thiadiazine derivatives (7a, 7b, 7i) | C. albicans, A. niger | Fungi | 1.56 - 100 | [8] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | Bacteria | 1 | [9] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | Bacteria | 1 | [9] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | Bacteria | 2 | [9] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | Bacteria | 4 | [9] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Streptococcus pneumoniae | Bacteria | 8 | [9] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Listeria monocytogenes | Bacteria | 8 | [9] |

Experimental Protocols

Broth Microdilution Method for MIC Determination: This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism, no compound) and negative (medium, no microorganism) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[9].

Antioxidant Activity

The electron-donating nature of methoxy groups on a phenyl ring often imparts potent antioxidant and radical-scavenging properties to dimethoxyphenyl compounds. These properties are crucial for combating oxidative stress, which is implicated in numerous diseases[10].

Quantitative Data: Antioxidant Activity

| Compound | Assay | Result | Reference |

| 2-allyl-4-methoxyphenol | DPPH Radical Scavenging | Greater activity than eugenol | [11] |

| 2,4-dimethoxyphenol | DPPH Radical Scavenging | Greater activity than eugenol | [11] |

| 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol | Not specified | Potent antioxidative activity | [12] |

| 2'-aminochalcone derivatives | DPPH Radical Scavenging | Hydroxyl groups enhance activity | [13] |

| Eugenol | ORAC | Value = 2.12 ± 0.08 | [14] |

| Vanillin | ORAC | Value = 1.81 ± 0.19 | [14] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.

-

Procedure: A solution of the test compound at various concentrations is mixed with a methanolic or ethanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (around 517 nm).

-

Analysis: The percentage of radical scavenging activity is calculated, and the EC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined[11][13].

Logical Relationship Visualization

Caption: Structure-Activity Relationship (SAR) of dimethoxyphenyls.

Conclusion

Compounds featuring the dimethoxyphenyl moiety represent a versatile and promising class of molecules in drug discovery and development. Their demonstrated efficacy across anti-inflammatory, anticancer, antimicrobial, and antioxidant assays underscores their therapeutic potential. The data and protocols summarized in this guide serve as a valuable resource for researchers aiming to explore the structure-activity relationships of these compounds further and to design novel derivatives with enhanced potency and selectivity. Future work should continue to focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to accelerate their translation into clinical candidates.

References

- 1. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]

- 5. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]

The Veratrole Moiety: A Cornerstone of Electron-Rich Aromaticity in Electrophilic Substitution

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the electron-rich nature of the veratrole (1,2-dimethoxybenzene) moiety and its pivotal role in electrophilic substitution reactions. This whitepaper provides a comprehensive overview of the electronic effects governing these reactions, detailed experimental protocols for key transformations, and a quantitative analysis of reaction outcomes.

The veratrole scaffold, characterized by a benzene ring substituted with two adjacent methoxy groups, is a common structural motif in numerous natural products and pharmaceutical agents. The profound electron-donating nature of the methoxy groups significantly activates the aromatic ring, making it highly susceptible to attack by electrophiles. This guide delves into the fundamental principles of this activation and the resulting regioselectivity observed in various electrophilic aromatic substitution reactions.

The Activating Power of Methoxy Groups: A Resonance and Inductive Perspective

The high reactivity of the veratrole moiety in electrophilic substitution is a direct consequence of the electronic properties of the two methoxy (-OCH₃) substituents. These groups exert a powerful electron-donating effect on the aromatic ring through two primary mechanisms:

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms of the methoxy groups can be delocalized into the π-system of the benzene ring. This delocalization, depicted in the resonance structures below, significantly increases the electron density at the ortho and para positions relative to the methoxy groups. This heightened nucleophilicity at these positions makes them preferential sites for electrophilic attack.

-

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy groups also exert a weak electron-withdrawing inductive effect. However, the resonance effect is substantially stronger and dominates the overall electronic character of the molecule, leading to a net activation of the ring.

This interplay of electronic effects not only enhances the rate of reaction compared to unsubstituted benzene but also dictates the regiochemical outcome of the substitution.

Regioselectivity in Electrophilic Substitution of Veratrole

The ortho- and para-directing influence of the methoxy groups leads to the preferential formation of specific isomers. In the case of veratrole, the two methoxy groups work in concert to direct incoming electrophiles to the positions ortho and para to them. This results in substitution primarily at the 4- and 5-positions (equivalent due to symmetry) and to a lesser extent at the 3- and 6-positions. The para-substituted product is often favored due to reduced steric hindrance compared to the ortho positions, which are flanked by the methoxy groups.

Quantitative Analysis of Electrophilic Substitution Reactions

The following tables summarize the quantitative data for key electrophilic substitution reactions on veratrole, providing insights into yields and isomer distribution.

| Reaction | Electrophile | Product(s) | Yield (%) | Isomer Ratio (ortho:meta:para) | Reference |

| Nitration | NO₂⁺ | 4-Nitroveratrole | High | Predominantly para | General Knowledge |

| Halogenation | Br⁺ | 4,5-Dibromoveratrole | 61 | Not Applicable (Disubstitution) | N/A |

| Friedel-Crafts Acylation | CH₃CO⁺ | 3,4-Dimethoxyacetophenone | High | Predominantly para | [1] |

| Vilsmeier-Haack Formylation | Vilsmeier Reagent | 3,4-Dimethoxybenzaldehyde | ~77 (on a similar substrate) | Predominantly para | [2][3] |

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions on veratrole are provided below.

Bromination of Veratrole to 4,5-Dibromoveratrole

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Glacial acetic acid

-

Potassium bromate (KBrO₃)

-

Hydrobromic acid (HBr, 48%)

-

Sodium disulfite solution (0.2 M)

-

Ethanol

-

Ice

Procedure:

-

Dissolve veratrole (30.0 mmol) in 40 mL of glacial acetic acid in a 250 mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer.

-

Add potassium bromate (20 mmol) to the solution.

-

Slowly add hydrobromic acid (105 mmol) dropwise while stirring at room temperature. The temperature of the reaction mixture may increase to about 45 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

-

Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it sequentially with 20 mL of 0.2 M sodium disulfite solution and 20 mL of water.

-

Recrystallize the crude product from ethanol to obtain pure 4,5-dibromo-1,2-dimethoxybenzene.

-

Dry the product in a desiccator over silica gel. A yield of approximately 61% can be expected.

Friedel-Crafts Acylation of Veratrole with Acetic Anhydride

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Acetic anhydride

-

Solid acid catalyst (e.g., ZrPW, TiPW, SnPW, or 12-TPA/ZrO₂)

-

Anhydrous dichloromethane (as solvent, optional)

Procedure:

-

In a two-necked 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine veratrole (10 mmol) and acetic anhydride (15 mmol).

-

Add the solid acid catalyst (0.25 g) to the mixture.[1]

-

Heat the reaction mixture to 130 °C and stir for 5 hours.[1]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, separate the catalyst by decantation.

-

Distill the reaction mixture to isolate the product, 3,4-dimethoxyacetophenone. The yield for veratrole is reported to be higher than that for anisole under similar conditions.[1]

Nitration of Veratrole to 4-Nitroveratrole (Representative Protocol)

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Glacial acetic acid

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a flask, dissolve veratrole in glacial acetic acid and cool the mixture in an ice bath.

-

In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of glacial acetic acid, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the veratrole solution while maintaining the temperature below 10 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitroveratrole.

Visualizing Reaction Mechanisms and Electronic Effects

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: Resonance structures of veratrole illustrating electron delocalization.

Caption: Generalized mechanism for electrophilic substitution on veratrole.

This technical guide serves as a valuable resource for understanding and utilizing the electron-rich properties of the veratrole moiety in synthetic chemistry and drug development. The provided data and protocols offer a practical foundation for researchers working with this important chemical entity.

References

Reactivity of the Butene Chain in 4-(3,4-Dimethoxyphenyl)-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-1-butene, a substituted styrene derivative, possesses a terminal alkene on a butene chain that serves as a versatile functional group for a variety of chemical transformations. The reactivity of this butene chain is of significant interest in synthetic organic chemistry, particularly in the context of drug development and the synthesis of natural product analogs, where the dimethoxyphenyl moiety is a common structural motif. This technical guide provides a comprehensive overview of the key reactions involving the butene chain of this compound, including detailed experimental protocols for analogous compounds, quantitative data, and mechanistic pathways.

Core Reactivity of the Terminal Alkene

The terminal double bond of the butene chain is an electron-rich center, making it susceptible to attack by electrophiles. This fundamental reactivity allows for a range of addition and oxidative reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The primary transformations discussed in this guide are Oxidation (Wacker Oxidation, Epoxidation, Ozonolysis, and Dihydroxylation) and Hydroboration-Oxidation.

Oxidation Reactions

Wacker Oxidation

The Wacker oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones.[1][2] This reaction is highly valuable for installing a carbonyl group at a specific position. For substrates like this compound, this reaction provides a direct route to the corresponding phenyl-2-propanone derivative.

Quantitative Data for Wacker Oxidation of Safrole (a close structural analog)

| Catalyst | Co-catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂ | CuCl₂ | Air | Methanol | Room Temperature | - | 55-60 | [1] |

| PdCl₂ | CuCl₂·2H₂O | O₂ (35 psi) | DMF/H₂O | Room Temperature | 2.87 | 81 | [2] |

| PdCl₂ | CuCl | O₂ (36 psi) | DMF/H₂O | Room Temperature | - | 76 | [2] |

| PdCl₂ | - | Alkyl Nitrite | Methanol | 35-40 | 2.5 | >80 (estimated) |

Experimental Protocol: Wacker Oxidation of Safrole in DMF/O₂

This protocol is adapted from a procedure for the Wacker oxidation of safrole, a structurally similar compound.[2]

-

Catalyst Solution Preparation: In a 4 L reactor, dissolve 3.24 g of PdCl₂ and 32.40 g of CuCl₂·2H₂O in 500 mL of DMF and 70 mL of H₂O. Stir the mixture vigorously for 4 hours until all solids are dissolved.

-

Reaction Setup: Add 324.36 g of safrole to the catalyst solution. Seal the reactor and remove the atmosphere by applying a vacuum.

-

Reaction Execution: Pressurize the reactor to 35 psi with oxygen (O₂). The reaction is exothermic and will consume oxygen. Maintain the pressure at 35 psi by periodically repressurizing. The total reaction time is approximately 172 minutes, with a total oxygen uptake of around 94 psi.

-

Work-up: After the reaction is complete, add 500 mL of 5% HCl to the reaction mixture. The product, a ketone/aldehyde mixture, will precipitate. Separate the precipitate.

-

Extraction: Extract the aqueous layer with 3 x 100 mL of dichloromethane (DCM). Combine the organic extracts with the precipitated product.

-

Purification:

-

Wash the combined organic phase twice with 300 mL of saturated sodium bicarbonate solution.

-

Wash with 400 mL of distilled water.

-

Wash with 400 mL of brine solution.

-

Dry the organic layer over 50 g of anhydrous Na₂SO₄ for 45 minutes.

-

Filter to remove the drying agent.

-

The solvent is removed, and the crude product is purified by vacuum distillation to yield the desired methyl ketone.

-

Reaction Pathway: Wacker Oxidation

Caption: Wacker oxidation of this compound.

Epoxidation

Epoxidation of the terminal alkene with peroxy acids or other epoxidizing agents yields the corresponding epoxide. This three-membered ring is a valuable intermediate for further synthetic manipulations, such as ring-opening reactions with various nucleophiles to introduce vicinal functional groups.

Quantitative Data for Epoxidation of Eugenol (a close structural analog)

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyldioxirane (DMDO) | Dichloromethane | Room Temperature | 0.5 | 95 | [3] |

| Aqueous alkaline H₂O₂ | - | Room Temperature | - | Low | [3] |

Experimental Protocol: Epoxidation of Eugenol with DMDO

This protocol is based on the epoxidation of eugenol.[3]

-

Reaction Setup: To a solution of eugenol (1 mmol) in dichloromethane (5 mL), add a solution of dimethyldioxirane (DMDO) (1.5 mmol) in acetone.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 mL) and then with brine (2 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Reaction Pathway: Epoxidation

Caption: Epoxidation of this compound.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond.[4] Depending on the work-up conditions, the butene chain can be converted into an aldehyde (reductive work-up) or a carboxylic acid (oxidative work-up).

Experimental Protocol: General Procedure for Ozonolysis with Reductive Work-up

This is a general procedure for the ozonolysis of an alkene.[5]

-

Reaction Setup: Dissolve the alkene in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: Bubble a stream of ozone (O₃) through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.

-

Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature.

-

Purification: After an appropriate reaction time, the product can be isolated by extraction and purified by distillation or chromatography.

Reaction Pathway: Ozonolysis

Caption: Ozonolysis of this compound.

Dihydroxylation

Dihydroxylation of the alkene results in the formation of a vicinal diol. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols, which are important building blocks in medicinal chemistry.[1][3]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation (General)

This is a general procedure for the Sharpless asymmetric dihydroxylation.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve the alkene in a mixture of t-butanol and water (1:1).

-

Reagent Addition: Add the AD-mix-α or AD-mix-β formulation, which contains the osmium catalyst, the chiral ligand, the re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).

-

Reaction Execution: Stir the mixture at room temperature or 0 °C until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding a solid reducing agent like sodium sulfite. Stir for an additional hour.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The diol can be purified by chromatography or recrystallization.

Reaction Pathway: Dihydroxylation

Caption: Dihydroxylation of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[6] This means the hydroxyl group is added to the less substituted carbon of the double bond, yielding the terminal alcohol.

Experimental Protocol: General Procedure for Hydroboration-Oxidation

This is a general laboratory procedure for the hydroboration-oxidation of a terminal alkene.[7][8]

-

Hydroboration:

-

To a solution of the alkene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-2 hours).

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

-

Stir the mixture at room temperature for several hours or overnight.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

The resulting alcohol can be purified by column chromatography or distillation.

-

Quantitative Data for Hydroboration-Oxidation of Styrene (a related compound)

| Reagent | Product | Yield (%) | Reference |

| BH₃, THF then H₂O₂, NaOH | 2-Phenylethanol | 80 | [9] |

Reaction Pathway: Hydroboration-Oxidation

Caption: Hydroboration-Oxidation of this compound.

Conclusion

The butene chain of this compound offers a rich platform for chemical modification. The reactions outlined in this guide—Wacker oxidation, epoxidation, ozonolysis, dihydroxylation, and hydroboration-oxidation—provide a powerful toolkit for researchers and drug development professionals to synthesize a wide array of derivatives. The choice of reaction and specific conditions will depend on the desired final product and the compatibility with other functional groups that may be present in more complex substrates. The provided experimental protocols for analogous compounds serve as a strong starting point for the development of specific synthetic routes for novel compounds based on the 4-(3,4-dimethoxyphenyl)butane scaffold.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. repository.rit.edu [repository.rit.edu]

The Versatile Building Block: A Technical Guide to 4-(3,4-Dimethoxyphenyl)-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(3,4-dimethoxyphenyl)-1-butene emerges as a versatile and valuable synthon, offering a reactive terminal alkene and a functionalized aromatic ring. This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, tailored for professionals in research and drug development.

Synthesis of this compound

The preparation of this compound can be accomplished through several established synthetic methodologies. The choice of route may depend on the availability of starting materials, desired scale, and compatibility with other functional groups. Key approaches include Wittig reactions, Grignard couplings, and Suzuki cross-coupling reactions.

A plausible and commonly employed method is the Wittig reaction , which involves the reaction of an appropriate phosphonium ylide with an aldehyde. In this case, 3,4-dimethoxybenzaldehyde can be reacted with the ylide generated from allyl-triphenylphosphonium bromide.

Another viable route is the Grignard coupling reaction . This approach would typically involve the preparation of a Grignard reagent from 3,4-dimethoxybenzyl bromide, which is then reacted with an allyl halide, such as allyl bromide, to form the target molecule.

The Suzuki cross-coupling reaction offers a modern and efficient alternative. This would involve the palladium-catalyzed coupling of a 3,4-dimethoxyphenylboronic acid with a suitable allyl partner, such as 4-bromo-1-butene.

Below is a generalized workflow for the synthesis of this compound.

Figure 1: Synthetic Routes to this compound.

Synthetic Utility and Key Reactions

The synthetic potential of this compound lies in the reactivity of its terminal alkene functionality. This double bond can be readily transformed into a variety of other functional groups, making it a valuable intermediate in multistep syntheses. Key transformations include ozonolysis, hydroboration-oxidation, and olefin metathesis.

Ozonolysis

Ozonolysis of the terminal double bond provides a straightforward method to cleave the butene chain, yielding 3-(3,4-dimethoxyphenyl)propanal. This aldehyde can then serve as a precursor for a wide range of subsequent reactions, such as reductive amination, oxidation to the corresponding carboxylic acid, or further elaboration of the carbon skeleton.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound offers a regioselective method to introduce a hydroxyl group at the terminal position, resulting in the formation of 4-(3,4-dimethoxyphenyl)butan-1-ol. This anti-Markovnikov addition is a reliable and high-yielding transformation, providing access to primary alcohols which are themselves versatile synthetic intermediates.[1][2][3][4]

Olefin Metathesis

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with other olefins, enabling the synthesis of more complex unsaturated systems. This strategy is particularly useful in the construction of natural product skeletons and other complex organic molecules.

The following diagram illustrates the key synthetic transformations of this compound.

Figure 2: Key Synthetic Transformations of this compound.

Experimental Protocols

While specific experimental data for the synthesis and reactions of this compound are not extensively detailed in the readily available literature, the following general protocols can be adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for their specific needs.

Table 1: General Experimental Protocols

| Reaction | General Procedure |